molecular formula C7H5BrFNO3 B2755683 2-Bromo-5-fluoro-3-nitrobenzyl alcohol CAS No. 1805109-31-2

2-Bromo-5-fluoro-3-nitrobenzyl alcohol

Cat. No.: B2755683
CAS No.: 1805109-31-2
M. Wt: 250.023
InChI Key: RIXUPXLYMCWLTF-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-nitrobenzyl alcohol is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and nitro groups

Scientific Research Applications

2-Bromo-5-fluoro-3-nitrobenzyl alcohol has several applications in scientific research:

Safety and Hazards

This compound is classified as a hazard under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

It is known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Molecular Mechanism

It is known that benzylic halides can undergo SN1 or SN2 reactions, depending on the degree of substitution . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol typically involves multi-step organic reactions. One common method starts with the nitration of 2-bromo-5-fluorobenzyl alcohol to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps to isolate the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-3-nitrobenzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Bromo-5-fluoro-3-nitrobenzyl alcohol is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers a distinct combination of electronic and steric effects that can be exploited in various chemical transformations .

Properties

IUPAC Name

(2-bromo-5-fluoro-3-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c8-7-4(3-11)1-5(9)2-6(7)10(12)13/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXUPXLYMCWLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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